Home > Products > Screening Compounds P10562 > 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide
6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide - 871478-81-8

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide

Catalog Number: EVT-2928648
CAS Number: 871478-81-8
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(6-Iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride

  • Compound Description: This compound features a quinazolin-4(3H)-one core, substituted at the 3-position with an ethanesulfonyl fluoride group. The presence of iodine at the 6-position further distinguishes this structure.
  • Relevance: This compound shares the central quinazolin-4(3H)-one scaffold with 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The variations lie in the substituents at the 2 and 3 positions of the quinazolinone core.

2. 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)

  • Compound Description: BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). It comprises a carbazole core linked to a substituted phenylquinazolinone moiety.
  • Relevance: This compound incorporates the 4-oxo-3,4-dihydroquinazolin-3-yl substructure found in 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The key difference is the presence of a complex carbazole-phenyl linker at the 3-position of the quinazolinone in BMS-935177.

3. Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

  • Compound Description: This compound presents a 3-phenylquinazolin-4(3H)-one core with a sulfur atom linked to the 2-position. An ethyl acetate group is further attached to the sulfur.
  • Relevance: The presence of both the 4-oxo-3,4-dihydroquinazolin-2-yl and sulfur substituents highlights the close structural similarity to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The primary distinction lies in the ethyl acetate group versus the hexanamide chain at the sulfur atom.

4. 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

  • Compound Description: This compound consists of a quinazolin-4(3H)-one core with a 2-phenylethyl group at the 3-position and a sulfur atom at the 2-position. An ethyl-isoindole-1,3-dione moiety is further attached to the sulfur.
  • Relevance: This compound exhibits structural similarities to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide due to the shared 4-oxo-3,4-dihydroquinazolin-2-yl and sulfur substituent motif. The differences arise from the 2-phenylethyl group at the 3-position and the ethyl-isoindole-1,3-dione group linked to the sulfur, contrasting with the hexanamide chain in the target compound.

5. 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one

  • Compound Description: This compound features two quinazolin-4(3H)-one units linked by a sulfanylmethyl bridge at the 2-positions.
  • Relevance: The shared 4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl substructure makes this compound closely related to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The significant difference is the presence of another quinazolin-4(3H)-one ring instead of the hexanamide chain in the target compound.

6. 2-(4-Oxo-3,4- dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one

  • Compound Description: This compound is the oxidized derivative of the previous entry. It retains the two quinazolin-4(3H)-one units bridged by a sulfinylmethyl group at the 2-positions.
  • Relevance: Similar to the previous entry, the presence of the 4-oxo-3,4-dihydroquinazolin-2-ylsulfinyl substructure highlights its relationship to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The distinction arises from the additional quinazolin-4(3H)-one ring and the oxidized sulfur linker compared to the target compound.

7. Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

  • Compound Description: This structure is characterized by a 6-nitro-3-phenylquinazolin-4(3H)-one core with a sulfur atom at the 2-position. A methyl propanoate group is attached to the sulfur.
  • Relevance: The common 4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl motif emphasizes its structural similarity to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. Variations arise from the nitro group at the 6-position and the methyl propanoate substituent on the sulfur, contrasting with the unsubstituted core and hexanamide chain in the target compound.

8. 2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

  • Compound Description: [18F]9 is a positron-emission-tomography (PET) ligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. This complex molecule features a 7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl group linked to an isopropoxyisoindoline-1,3-dione moiety via an ethyl bridge.

9. 6-Chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one

  • Compound Description: This compound serves as a key intermediate in synthesizing substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives. It features a 6-chloro-3-phenylquinazolin-4(3H)-one core with a chloromethyl group at the 2-position.

10. 1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: This series of compounds features a 3-benzylquinazolin-4(3H)-one core with a thiosemicarbazide moiety at the 2-position. The thiosemicarbazide group carries various substituents, leading to a range of derivatives.

11. 2-Substituted-3-((3-(6-Nitrobenzo[D]thiazol-2-yl)-4-oxo-3,4-Dihydroquinazolin-2-yl)Methyl)-1,3,4-thiadiazol-3-ium-5-thiolate

  • Compound Description: This compound incorporates a 4-oxo-3,4-dihydroquinazolin-2-yl core with a complex substituent at the 2-position. This substituent includes a nitrobenzothiazole group linked to a thiadiazole ring.

12. 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile

  • Compound Description: This compound features a 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one core with an acetonitrile group linked to the 8-position via an oxygen atom.
  • Relevance: Although sharing the core 4-oxo-3,4-dihydroquinazolin structure with 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide, this compound has key differences. These include methyl and 2-methylphenyl substituents at the 2 and 3 positions, the absence of a 2-thio substituent, and the presence of an 8-oxyacetonitrile group, making it structurally distinct from the target compound.

13. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate

  • Compound Description: This compound consists of a 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one core with a benzoate group attached to the 8-position.

14. (4‐Oxo‐3,4‐dihydroquinazolin‐3‐yl)‐alkanoic acids

  • Compound Description: This group represents a class of compounds containing a 4-oxo-3,4-dihydroquinazolin-3-yl core structure with an alkanoic acid substituent at the 3-position.

15. Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

  • Compound Description: This compound series features a 2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl core with a substituted acetamido group at the 2-position and an alkyl chain at the 1-position.

16. N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4)

  • Compound Description: Compound 4 is a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It comprises a thieno[2,3-d]pyrimidine core with a substituted benzoyl-L-glutamic acid moiety linked via a sulfur atom.
  • Relevance: While both Compound 4 and 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide share a sulfur linker and a six-membered heterocyclic core with a 4-oxo substituent, they differ significantly in their core structures. Compound 4 features a thieno[2,3-d]pyrimidine core, while the target compound has a quinazolinone core.

17. 1-(4-Oxo-3-butyl-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: This series includes compounds with a 3-butylquinazolin-4(3H)-one core and a thiosemicarbazide group at the 2-position. Various substituents on the thiosemicarbazide create different derivatives.

18. 6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

  • Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. It features a 4-oxo-3,4-dihydroquinazolin core with a complex substituent at the 6-position. This substituent includes a pyrazolo[3,4-d]pyrimidine moiety, a chlorobenzyl group, and an N,N-bis(2-methoxyethyl)hex-5-ynamide chain.

19. (S)-4-amino-6-((1-(5-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound, a highly selective PI3Kδ inhibitor, features a 5-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl core linked to an aminopyrimidine-5-carbonitrile moiety through an ethylamine bridge.

20. Azetidine‐, Quinazoline‐, and Triazolo‐thiadiazole‐containing Pyrazines

  • Compound Description: This entry refers to a series of compounds containing a pyrazine ring as a central scaffold, with various substitutions including azetidine, quinazoline, and triazolo-thiadiazole moieties.

21. N-[(Furan-2-yl)methyl]-N-(4-oxo-2-propyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)benzamide (Compound 2)

  • Compound Description: Compound 2 is a ligand for the human angiotensin II type 2 receptor. It comprises a 4-oxo-3,4-dihydroquinazolin core with a propyl group at the 2-position, a substituted benzyl group at the 3-position, and a benzamide moiety at the 6-position. The 3-position substituent further includes a biphenyl group with a tetrazole ring.

22. N-Benzyl-N-(2-ethyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide (Compound 1)

  • Compound Description: Compound 1, another ligand for the human angiotensin II type 2 receptor, features a 4-oxo-3,4-dihydroquinazolin core with an ethyl group at the 2-position, a substituted benzyl group at the 3-position, and a thiophene-2-carboxamide moiety at the 6-position. The 3-position substituent also includes a biphenyl group with a tetrazole ring.

23. 4-(2-((6-Fluoro-2-((3-methoxybenzyl)carbamoyl)-4-oxo-3,4-dihydroquinazolin-5-yl)oxy)ethyl)benzoic acid

  • Compound Description: This compound is a ligand for matrix metalloproteinase-13 (MMP-13). It contains a 6-fluoro-4-oxo-3,4-dihydroquinazolin core with a (3-methoxybenzyl)carbamoyl group at the 2-position, an oxygen linker at the 5-position, and a substituted ethylbenzoic acid moiety.

24. Iodoquinazolinones bearing sulfonamide moiety

  • Compound Description: This refers to a class of compounds characterized by a quinazolinone ring with iodine and sulfonamide substituents. The specific position of these substituents and additional modifications are not specified.

25. Thieno[2,3-b]pyridines incorporating Quinazoline or Benzimidazole Moiety

  • Compound Description: This entry describes a class of compounds with a thieno[2,3-b]pyridine core structure linked to either a quinazoline or benzimidazole moiety. Specific details about the substitution pattern and other modifications are not provided.

26. 4-Substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

  • Compound Description: This group encompasses compounds containing either a thieno[3,2-d]pyrimidine or a thienotriazolopyrimidine core with various substituents at the 4-position.
  • Relevance: While these compounds and 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide share a six-membered heterocyclic core with potential for diverse substitutions, the core structures differ. The thieno[3,2-d]pyrimidine and thienotriazolopyrimidine cores in these compounds contrast with the quinazolinone core in the target compound.

27. N-((1-(2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(4b,8,8-trimethyl-4b,5,6,7,8,8a,9,10-hexahydro-dibenzo[a,c]phenazine-2-oxo-yl)hexanamide

  • Compound Description: This compound is a conjugated anti-hepatoma agent. It comprises a dihydropyrimidine-1(2H)-yl)tetrahydrofuran-triazole moiety linked to a hexahydro-dibenzo[a,c]phenazine core via a hexanamide chain.
  • Relevance: While both this compound and 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide contain a hexanamide chain, their core structures are distinct. This compound lacks the quinazolinone core and instead features a dihydropyrimidine-tetrahydrofuran-triazole system and a hexahydro-dibenzo[a,c]phenazine core, differentiating it from the target compound.

28. 3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

  • Compound Description: This compound is a key intermediate in a series of reactions involving quinazoline derivatives. It features a [, , ]triazolo[5,1-b]quinazolin-9-one core structure with an amino group at the 3-position and a methyl group at the 2-position.

29. 2-Alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-b]quinazolin-6-ones

  • Compound Description: This group represents a series of compounds with a pyrazino[2,1-b]quinazolin-6-one core structure. They have an alkyl substituent at the 2-position and an alkylimino group at the 3-position.

30. 2-Alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones

  • Compound Description: Similar to the previous entry, these compounds feature a pyrazino[2,1-b]quinazolin-6-one core structure. They possess an alkyl substituent at the 2-position and a methyl group at the 3-position.

31. 2-Alkyl-3-(alkylimino)-1,2,3,4,7,8,9,10-octahydro-6H-[1]benzothieno[2,3-d]pyrazino[1,2-a]pyrimidin-6-ones

  • Compound Description: This group encompasses a series of compounds with a benzothieno[2,3-d]pyrazino[1,2-a]pyrimidin-6-one core. They have an alkyl substituent at the 2-position and an alkylimino group at the 3-position.
  • Relevance: While sharing a six-membered heterocyclic core with 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide, these compounds have a distinct core structure. The benzothieno[2,3-d]pyrazino[1,2-a]pyrimidin-6-one core, the alkyl and alkylimino substitutions, and the absence of the 2-thio group distinguish them from the target compound.

32. 8-Alkyl-2,3,7-trimethyl-8,9-dihydro-4H-pyrazino[1,2-a]thieno[2,3-d]pyrimidin-4-ones

  • Compound Description: This series consists of compounds with a pyrazino[1,2-a]thieno[2,3-d]pyrimidin-4-one core structure. They have alkyl, methyl, and trimethyl substituents at different positions.
Overview

The compound 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is a chemical with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound incorporates a hexanamide chain, providing unique properties that may enhance its biological activity.

Source

The synthesis and characterization of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide can be traced through various chemical databases and literature. Its structural components are derived from established quinazoline frameworks, which have been extensively studied in pharmacology and organic chemistry.

Classification

This compound is classified under the category of quinazoline derivatives. Quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. They are significant in medicinal chemistry for their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide typically involves a multi-step process that can include:

  1. Formation of the quinazoline core: This is often achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  2. Introduction of the hexanamide group: This can be accomplished via acylation reactions where hexanoic acid or its derivatives react with the quinazoline intermediate.
  3. Functionalization: Additional steps may be required to introduce the sulfenyl group at the appropriate position on the quinazoline ring.

Technical details regarding reaction conditions (temperature, time, solvents) and purification methods (chromatography, recrystallization) are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is C11H14N2O2SC_{11}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 250.27 g/mol. The structure features:

  • A quinazoline ring with a ketone (oxo) and thiol (sulfanyl) substituent.
  • A hexanamide side chain that enhances solubility and biological activity.

Data

The compound's InChI key is generated based on its molecular structure, which aids in database searches and identification.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for quinazolines, including:

  1. Nucleophilic substitutions: The sulfur atom can act as a nucleophile in reactions with electrophiles.
  2. Reduction reactions: The ketone group can be reduced to an alcohol under suitable conditions.
  3. Condensation reactions: The amide group can react with carboxylic acids to form more complex structures.

Technical details such as reaction mechanisms and conditions are crucial for understanding how this compound behaves under different scenarios.

Mechanism of Action

Process

The mechanism of action for 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the quinazoline moiety suggests potential inhibition of kinases or other enzymes involved in cell signaling pathways.

Data

Studies on similar compounds indicate that modifications at the quinazoline ring can significantly alter biological activity, suggesting that this compound may exhibit unique pharmacological properties.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Approximately 218–219 °C.
  • Solubility: Solubility data would depend on the solvent used; typically, such compounds are soluble in organic solvents but less so in water.

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of sulfur.
  • Stability under standard laboratory conditions but may require protection from moisture or light during storage.

Relevant analyses such as spectral data (NMR, IR) can provide insights into structural confirmation and purity assessment.

Applications

Scientific Uses

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide has potential applications in:

  1. Drug Development: As a lead compound for designing new therapeutics targeting cancer or inflammatory diseases.
  2. Biochemical Research: To study enzyme inhibition mechanisms or cellular signaling pathways related to quinazolines.
  3. Synthetic Chemistry: As an intermediate for synthesizing more complex molecules within pharmaceutical research.

Properties

CAS Number

871478-81-8

Product Name

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide

IUPAC Name

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37

InChI

InChI=1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20)

InChI Key

VEMJXSFEGYOBLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.